2-Methylheptanoic acid

Description

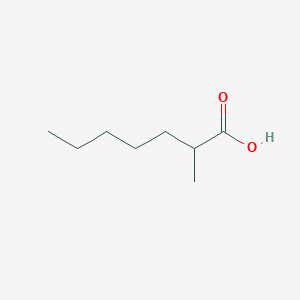

Structure

3D Structure

Properties

IUPAC Name |

2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBWMBRPILTCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862581 | |

| Record name | Heptanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid, solidifies in the cold to colourless or white scaly crystals; fatty, sour, rancid-like aroma | |

| Record name | 2-Methylheptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

140.00 °C. @ 30.00 mm Hg | |

| Record name | 2-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 2-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylheptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.899-0.905 | |

| Record name | 2-Methylheptanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1221/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1188-02-9 | |

| Record name | 2-Methylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C9131FOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylheptanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Isomers of 2-Methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylheptanoic acid, a branched-chain fatty acid with significance in various scientific and industrial fields, including flavor and fragrance chemistry, and as a potential modulator of biological pathways. This document details the structure of this compound, systematically explores its constitutional and stereoisomers, and presents their physicochemical properties in comparative tables. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and analysis of these compounds and visualizes key concepts through structured diagrams.

Introduction to this compound

This compound is a saturated, branched-chain fatty acid with the chemical formula C₈H₁₆O₂.[1][2] Its structure consists of a seven-carbon heptane chain with a methyl group at the second carbon (the α-position) and a carboxylic acid functional group.[3][4] This structure classifies it as a medium-chain fatty acid. This compound is a colorless to pale yellow liquid with a characteristic fatty or waxy odor.[3] It finds applications as a flavoring agent in the food industry and as an intermediate in the synthesis of fragrances and pharmaceuticals.[3][4]

Structure and Isomerism of C₈H₁₆O₂ Carboxylic Acids

The molecular formula C₈H₁₆O₂ encompasses a variety of carboxylic acid isomers, which can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. These include isomers with varying carbon chain lengths and different positions of the methyl, ethyl, or propyl groups. The primary constitutional isomers are octanoic acid (the straight-chain isomer) and various methylheptanoic, ethylhexanoic, propylpentanoic, and dimethylhexanoic acids.

A systematic nomenclature and the structures of these isomers are presented below:

-

Octanoic Acid (Caprylic Acid)

-

Methylheptanoic Acids: this compound, 3-Methylheptanoic acid, 4-Methylheptanoic acid, 5-Methylheptanoic acid, 6-Methylheptanoic acid

-

Ethylhexanoic Acids: 2-Ethylhexanoic acid, 3-Ethylhexanoic acid, 4-Ethylhexanoic acid

-

Propylpentanoic Acids: 2-Propylpentanoic acid (Valproic acid)

-

Dimethylhexanoic Acids: 2,2-Dimethylhexanoic acid, 2,3-Dimethylhexanoic acid, 2,4-Dimethylhexanoic acid, 2,5-Dimethylhexanoic acid, 3,3-Dimethylhexanoic acid, 3,4-Dimethylhexanoic acid, 3,5-Dimethylhexanoic acid, 4,4-Dimethylhexanoic acid, 5,5-Dimethylhexanoic acid

Diagram of Isomeric Relationships

Caption: Constitutional isomers of C₈H₁₆O₂ carboxylic acids.

Stereoisomers of this compound

This compound possesses a chiral center at the second carbon atom, the point of methyl group attachment. Consequently, it exists as a pair of enantiomers: (R)-2-methylheptanoic acid and (S)-2-methylheptanoic acid. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive. Several other constitutional isomers, such as 3-methylheptanoic acid and 2,3-dimethylhexanoic acid, also exhibit stereoisomerism due to the presence of one or more chiral centers.

Physicochemical Properties of Isomers

The structural variations among the isomers of C₈H₁₆O₂ carboxylic acids lead to differences in their physical and chemical properties. A summary of key physicochemical data is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of Straight-Chain and Monomethyl-Branched C₈ Carboxylic Acids

| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |

| Octanoic Acid | 124-07-2 | 239.7 | 16.7 | 0.91 | 1.4285 |

| This compound | 1188-02-9 | 140 (at 30 mmHg) | - | 0.906 | 1.425 |

| 3-Methylheptanoic Acid | 53663-30-2 | 228.9 (est.)[5] | - | 0.917 (est.)[5] | 1.413 (est.)[5] |

| 4-Methylheptanoic Acid | 3302-03-2 | 234-235 | - | 0.882 (at 25°C)[6] | 1.430[6] |

| 5-Methylheptanoic Acid | 1070-68-4 | 234-236 | - | - | - |

| 6-Methylheptanoic Acid | 929-10-2 | 202-204 | - | 0.893 | 1.428[7] |

Table 2: Physicochemical Properties of Ethyl- and Dimethyl-Branched C₈ Carboxylic Acids

| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |

| 2-Ethylhexanoic Acid | 149-57-5 | 228 | -59 | 0.903 | 1.425 |

| 3-Ethylhexanoic Acid | 41065-91-2 | 234.6 | - | 0.926 | 1.435[8] |

| 4-Ethylhexanoic Acid | 6299-66-7 | 234.6 | - | 0.926 | 1.435[9] |

| 2,2-Dimethylhexanoic Acid | 813-72-9 | 216-220 | -21.25 (est.)[3] | 0.913[10] | 1.427[10] |

| 2,3-Dimethylhexanoic Acid | 41065-92-3 | 228.9 (est.)[11] | - | 0.917 (est.)[11] | 1.411 (est.)[11] |

| 3,4-Dimethylhexanoic Acid | 153312-53-9 | - | - | - | - |

| 3,5-Dimethylhexanoic Acid | 60308-87-4 | 118.5-119.5 (at 14 Torr)[1] | - | 0.901 (at 25°C)[1] | - |

| 4,4-Dimethylhexanoic Acid | 2979-89-7 | 130-150 (at 16 Torr)[12] | - | 0.928 (est.)[12] | - |

| 5,5-Dimethylhexanoic Acid | 24499-80-7 | 227.7 | - | 0.928 | 1.436 |

Experimental Protocols

Synthesis of 3-Methylheptanoic Acid

This protocol describes the synthesis of 3-methylheptanoic acid via the Grignard reaction with sec-butyl crotonate followed by saponification.[4]

Materials:

-

Crotonic acid

-

sec-Butyl alcohol

-

Concentrated sulfuric acid

-

Benzene

-

Magnesium turnings

-

Iodine

-

Dry ether

-

n-Butyl bromide

-

sec-Butyl crotonate

-

Cuprous chloride (optional)

-

Ethanol

-

Potassium hydroxide

-

Water

-

Concentrated hydrochloric acid

-

1:1 Benzene-ether mixture

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of sec-Butyl Crotonate:

-

In a 2-L round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol containing 6-7 mL of concentrated sulfuric acid, and 300 mL of benzene.

-

Add boiling chips and equip the flask with a water separator and a reflux condenser.

-

Heat the mixture under reflux for approximately 12 hours, or until no more water separates.

-

Cool the reaction mixture, dilute with 200 mL of ether, and wash with 10% sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.

-

Dry the organic layer over magnesium sulfate, distill the solvent, and fractionate the residue under reduced pressure to obtain sec-butyl crotonate.

-

-

Grignard Reaction:

-

In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 30.4 g (1.25 gram atoms) of magnesium turnings and a crystal of iodine.

-

Add 171 g (1.25 moles) of n-butyl bromide dissolved in 500 mL of dry ether through the dropping funnel at a rate that maintains gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent to 0°C in an ice-salt bath.

-

Optionally, add 1 g of cuprous chloride as a catalyst.

-

Slowly add a solution of 142 g (1 mole) of sec-butyl crotonate in 100 mL of dry ether to the stirred Grignard reagent over 2-3 hours, maintaining the temperature at 0°C.

-

After the addition, continue stirring at 0°C for one hour and then at room temperature for another hour.

-

-

Hydrolysis and Saponification:

-

Pour the reaction mixture cautiously onto a mixture of 500 g of crushed ice, 110 mL of concentrated hydrochloric acid, and 100 mL of ether.

-

Separate the ether layer and extract the aqueous layer three times with 100 mL of ether.

-

Combine the ether extracts, wash with saturated sodium bicarbonate solution and then with water.

-

Dry the ether solution over anhydrous magnesium sulfate and remove the ether by distillation.

-

Dissolve the resulting crude ester in 100 mL of ethanol containing 18.5 g (0.3 mole) of potassium hydroxide and 20 mL of water.

-

Heat the solution under reflux for 30 minutes.

-

-

Isolation of 3-Methylheptanoic Acid:

-

Cool the solution, dilute with 200 mL of water, and acidify with 60 mL of concentrated hydrochloric acid.

-

Extract the organic acid with three 100-mL portions of a 1:1 benzene-ether mixture.

-

Wash the combined organic extracts with 50 mL of saturated sodium chloride solution.

-

Dry the solution over anhydrous magnesium sulfate and remove the solvents by distillation.

-

Distill the residue under reduced pressure to obtain pure 3-methylheptanoic acid.[4]

-

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of fatty acids, including branched-chain isomers, by GC-MS after derivatization to their fatty acid methyl esters (FAMEs).

Materials:

-

Fatty acid sample (e.g., lipid extract)

-

Methanol

-

Hexane or Heptane

-

Boron trifluoride (BF₃)-methanol reagent (12-14%) or methanolic HCl

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a polar column like DB-23 or a non-polar column like DB-5ms)

-

Helium carrier gas

-

FAME standards

Procedure:

-

Sample Preparation and Derivatization (Acid-Catalyzed Esterification):

-

Place the lipid sample (1-50 mg) into a screw-capped glass tube with a PTFE liner.

-

Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-methanol) reagent.

-

Tightly cap the tube and heat at 60-100°C for 5-60 minutes (optimization may be required).

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injector: Set to a temperature of 250°C. Inject 1 µL of the FAMEs solution in split or splitless mode.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 3-5°C/min), and holds at the final temperature for a period to ensure elution of all compounds.

-

Column: Use a column suitable for FAME analysis. Polar columns provide better separation of isomers.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-550.

-

Data Analysis: Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST). Quantify the individual fatty acids by integrating the peak areas and comparing them to an internal standard.

-

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the analysis of fatty acids by GC-MS.

Biological Significance and Metabolic Pathways

Branched-chain fatty acids (BCFAs), including this compound and its isomers, are found in various natural sources and are known to play roles in cellular processes. They are components of cell membranes and can influence membrane fluidity.

The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine can lead to the formation of precursors for the synthesis of branched-chain fatty acids. The catabolic pathway of a branched-chain fatty acid like this compound is expected to proceed via a modified β-oxidation pathway. Due to the methyl branch at the α-carbon, the initial steps of classical β-oxidation are blocked. The catabolism likely involves an initial α-hydroxylation followed by decarboxylation to yield a straight-chain fatty acid that can then enter the conventional β-oxidation spiral.

Proposed Catabolic Pathway of this compound

Caption: Proposed catabolism of this compound.

Conclusion

This compound and its isomers represent a diverse group of branched-chain fatty acids with distinct physicochemical properties and potential biological activities. This guide has provided a structured overview of their isomerism, a compilation of their physical properties, and detailed experimental protocols for their synthesis and analysis. The provided diagrams offer a visual representation of the isomeric relationships, an analytical workflow, and a proposed metabolic pathway. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their work with this important class of molecules.

References

- 1. Cas 60308-87-4,3,5-DIMETHYLHEXANOIC ACID | lookchem [lookchem.com]

- 2. This compound | C8H16O2 | CID 14475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. selleckchem.com [selleckchem.com]

- 6. 3,4-Dimethylhexanoic acid | C8H16O2 | CID 22996987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-dimethylhexanoic acid [webbook.nist.gov]

- 8. Catabolism of 2-methyloctanoic acid and 3beta-hydroxycholest-5-en-26-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hexanoic acid, 3,5-dimethyl-, (S)- | C8H16O2 | CID 12830076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2,3-Dimethyl-hexanoic Acid CAS#: 41065-92-3 [m.chemicalbook.com]

- 12. 2979-89-7 CAS MSDS (4,4-DIMETHYLHEXANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Natural Sources of 2-Methylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanoic acid (CAS: 1188-02-9) is a branched-chain fatty acid (BCFA) characterized by a seven-carbon chain with a methyl group at the alpha-position.[1] This structure imparts a unique combination of waxy, cheesy, and green flavor and odor profiles, making it a significant compound in the food and fragrance industries.[2][3] Beyond its sensory properties, as a member of the BCFA class, it is of interest for its potential physiological roles, as BCFAs are known to be involved in maintaining cell membrane fluidity and may possess other bioactive properties.[4] This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its quantification, and a summary of its biosynthetic origins.

Natural Occurrence of this compound

This compound is found as a minor component in a variety of natural products, primarily arising from microbial metabolism or as a component of complex lipid matrices.

Apiary Products

Honey is a frequently cited natural source of this compound, where it contributes to the overall flavor profile.[5] It is considered a volatile organic compound (VOC) derived either from the nectar source or from the metabolic activity of bees.[6] The concentration of such volatile compounds in honey is influenced by the botanical and geographical origin, as well as storage conditions.[7]

Dairy Products

Fermented dairy products, particularly cheese and butter, are notable sources of branched-chain fatty acids, including this compound.[2][8] The presence of these compounds is largely attributed to the metabolic activities of starter cultures and other microorganisms present in the dairy matrix, which can synthesize BCFAs.[4] In cheese, this compound is a key aroma compound contributing to the characteristic flavor profile.[9] The overall BCFA content in cheese can range from 82 to 322 mg per serving, depending on the cheese variety and its fat content.[8]

Microbial Sources

The primary origin of branched-chain fatty acids in nature is microbial synthesis. Gram-positive bacteria are particularly known for producing significant amounts of iso- and anteiso-branched fatty acids, which are crucial for regulating the fluidity of their cell membranes.[4] While direct quantification of this compound from specific microbial fermentations is not extensively documented in the reviewed literature, the presence of this acid in fermented foods like cheese strongly suggests its production by lactic acid bacteria and other ripening cultures.[10]

Quantitative Data

Specific quantitative data for this compound in natural sources is sparse in publicly available literature. However, data on the total and individual branched-chain fatty acid content in dairy products provide a valuable context for its likely concentration range. The following table summarizes the general content of BCFAs in relevant dairy products.

| Product | Total BCFA Content (% of total fatty acids) | Key Individual BCFAs Reported | Reference |

| Cow's Milk | ~2% | iso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, iso-C17:0, anteiso-C17:0 | [8] |

| Various Cheeses | 0.2% - 1.9% (of polar lipids) | iso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0 | [4] |

| Cheddar Cheese | ~148 mg per 28.35g serving | Not specified individually | [8] |

| Butter | ~137–204 mg per 14.2g serving | Not specified individually | [8] |

Note: The values for cheese and butter servings are for total BCFAs, not specifically this compound.

Experimental Protocols for Extraction and Quantification

The analysis of this compound from natural matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The choice of extraction method depends on the matrix and the volatility of the compound.

General Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a food matrix.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles in Honey

This method is suitable for analyzing volatile compounds like this compound in honey.

-

Sample Preparation:

-

Weigh 5-10 g of honey into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (optional, to increase the volatility of analytes).

-

Add an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of the target acid).

-

Seal the vial tightly with a PTFE/silicone septum.

-

-

Extraction:

-

Place the vial in a heating block or water bath set to 50-60°C.

-

Allow the sample to equilibrate for 15-30 minutes with gentle agitation.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes at the same temperature.

-

-

GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the GC injection port, heated to 240-260°C, for 3-5 minutes to desorb the analytes.

-

Column: Use a polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5-8°C/min to 240°C, and hold for 5-10 minutes.

-

MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-400.

-

Identification: Compare the resulting mass spectra and retention times with those of authentic standards.

-

Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

-

Protocol: Solid-Phase Extraction (SPE) for Total Fatty Acids in Cheese

This protocol is adapted for the extraction of total free fatty acids, including BCFAs, from a complex matrix like cheese.

-

Lipid Extraction:

-

Homogenize 1-2 g of cheese with a chloroform:methanol (2:1, v/v) solution.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Collect the lower organic layer containing the lipids. Repeat the extraction on the remaining solid phase.

-

Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

-

-

Saponification and Derivatization:

-

Resuspend the lipid extract in a methanolic NaOH or KOH solution.

-

Heat at 80-100°C for 10-20 minutes to saponify the lipids into free fatty acids.

-

Acidify the solution with HCl and extract the free fatty acids with hexane.

-

Evaporate the hexane and add a derivatization agent (e.g., BF3-methanol or acidic methanol).

-

Heat at 60-80°C for 10-15 minutes to convert the fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs).

-

-

GC-MS Analysis:

-

The GC-MS parameters are similar to those described in section 4.2, though a medium-polarity column (e.g., DB-5ms) can also be effective for FAME analysis. The quantification is performed by comparing the peak area of the this compound methyl ester to an appropriate internal standard.

-

Biosynthesis of this compound

The biosynthesis of 2-methyl branched-chain fatty acids is not as thoroughly elucidated as that of straight-chain or iso-/anteiso-branched fatty acids. However, the pathway is understood to involve the fatty acid synthase (FAS) system utilizing a specific precursor, propionyl-CoA, as a building block.

The general pathway involves the substitution of malonyl-CoA with methylmalonyl-CoA during the elongation phase of fatty acid synthesis. However, for alpha-methylation, the process is believed to start with a propionyl-CoA primer instead of the usual acetyl-CoA.

The diagram below outlines a plausible biosynthetic pathway leading to this compound.

Pathway Description:

-

Primer Formation: The synthesis is initiated with Propionyl-CoA as the primer molecule. Propionyl-CoA can be generated from the catabolism of odd-chain fatty acids or certain amino acids like isoleucine and valine.

-

Elongation: The propionyl-CoA primer enters the Fatty Acid Synthase (FAS) complex.

-

Chain Extension: The fatty acid chain is elongated through three successive cycles of condensation with Malonyl-CoA , which provides two-carbon units for each cycle. Each cycle involves condensation, reduction, dehydration, and a second reduction, with NADPH serving as the primary reductant.

-

Termination: After three elongation cycles, a C8-acyl chain with a methyl group at the C2 position (2-Methylheptanoyl-CoA) is formed. A thioesterase enzyme then hydrolyzes the thioester bond, releasing the final product, This compound .

Conclusion

This compound is a naturally occurring branched-chain fatty acid found primarily in apiary and fermented dairy products. Its presence is a testament to the complex metabolic pathways of microorganisms and insects, contributing significantly to the flavor profiles of these foods. While specific quantitative data for this compound remain limited, established analytical techniques such as GC-MS, coupled with appropriate extraction methods like SPME or SPE, provide robust frameworks for its detection and quantification. The biosynthesis is understood to proceed via the fatty acid synthase pathway using propionyl-CoA as a primer. Further research is warranted to fully elucidate the specific enzymes involved in its synthesis and to quantify its concentration across a broader range of natural sources, which may unveil further insights into its biological significance and potential applications.

References

- 1. This compound | C8H16O2 | CID 14475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl heptanoic acid, 1188-02-9 [thegoodscentscompany.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apitherapy.com [apitherapy.com]

- 7. researchgate.net [researchgate.net]

- 8. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

2-Methylheptanoic Acid: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylheptanoic acid, a methyl-branched, medium-chain saturated fatty acid, is emerging as a molecule of interest in various biological contexts. While traditionally recognized for its role as a flavoring agent and its presence in natural sources like honey, recent research into the broader class of branched-chain fatty acids (BCFAs) suggests a more complex and significant role in cellular processes. This technical guide provides a comprehensive overview of the known and potential biological significance of this compound, with a focus on its metabolic origins, potential signaling functions, and roles in chemical communication. This document synthesizes current knowledge, presents available data in a structured format, and outlines detailed experimental protocols to facilitate further investigation into its therapeutic and industrial potential.

Introduction

This compound (C8H16O2) is a carboxylic acid with a seven-carbon chain and a methyl group at the alpha-position.[1] As a member of the branched-chain fatty acid (BCFA) family, it shares structural similarities with other biologically active lipids. BCFAs are increasingly recognized for their diverse roles in physiology and pathophysiology, including influences on lipid metabolism, inflammation, and cellular signaling.[2] While specific research on this compound is limited, its structural characteristics suggest it may participate in similar biological pathways as other well-studied BCFAs. This guide aims to consolidate the existing, albeit limited, information on this compound and to provide a framework for future research by detailing relevant experimental methodologies.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to interpreting its biological activity and designing relevant experiments.

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [3] |

| Molecular Weight | 144.21 g/mol | |

| CAS Number | 1188-02-9 | |

| Appearance | Clear, slightly yellow liquid | [1] |

| Boiling Point | 140 °C at 30 mmHg | |

| Density | 0.906 g/mL at 25 °C | |

| Solubility | Sparingly soluble in water | [1] |

Biosynthesis and Metabolism

The metabolic pathways of this compound are not fully elucidated but can be inferred from the metabolism of other 2-methyl branched-chain fatty acids.

Biosynthesis

This compound is likely derived from the catabolism of the branched-chain amino acid isoleucine.[4][5] The biosynthesis of isoleucine itself can originate from 2-methylbutyric acid in some anaerobic bacteria, highlighting a close metabolic relationship between these branched-chain molecules.[4] The proposed biosynthetic pathway involves the conversion of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation and subsequent chain elongation.

References

- 1. CAS 1188-02-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Selective Cooperation between Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in Regulating Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H16O2 | CID 14475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-isoleucine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-2-Methylheptanoic Acid vs. (S)-2-Methylheptanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the enantiomers of 2-methylheptanoic acid: (R)-2-Methylheptanoic acid and (S)-2-Methylheptanoic acid. While the racemic mixture is utilized in the flavor and fragrance industry, the individual stereoisomers present distinct properties that are of significant interest in pharmaceutical research and development. This document consolidates available data on their physicochemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers in medicinal chemistry and related fields.

Introduction

This compound is a branched-chain fatty acid with a chiral center at the second carbon atom, giving rise to two enantiomers: (R)-2-Methylheptanoic acid and (S)-2-Methylheptanoic acid. Enantiomers, being non-superimposable mirror images, can exhibit profound differences in their interactions with chiral biological systems such as enzymes and receptors. This stereoselectivity is a cornerstone of modern drug design and development, as the therapeutic effects and toxicological profiles of chiral molecules are often confined to a single enantiomer. While this compound is primarily known as a flavoring agent in its racemic form[1], this guide focuses on the distinct characteristics of its individual enantiomers.

Physicochemical Properties

A comprehensive comparison of the physicochemical properties of (R)- and (S)-2-methylheptanoic acid is crucial for their application in research and development. While experimental data for the individual enantiomers is sparse in publicly available literature, the properties of the racemic mixture provide a baseline.

Table 1: Physicochemical Properties of this compound

| Property | Racemic this compound | (R)-2-Methylheptanoic Acid | (S)-2-Methylheptanoic Acid |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol |

| CAS Number | 1188-02-9[1] | Not available | Not available |

| Appearance | Colorless to pale yellow liquid[1] | Data not available | Data not available |

| Boiling Point | 140 °C @ 30 mmHg | Data not available | Data not available |

| Density | ~0.906 g/mL at 25 °C | Data not available | Data not available |

| Refractive Index | ~1.425 at 20 °C | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

| Solubility | Sparingly soluble in water; soluble in organic solvents[1] | Data not available | Data not available |

Note: The lack of specific experimental data for the individual enantiomers highlights a significant research gap.

Synthesis and Chiral Separation

The preparation of enantiomerically pure (R)- and (S)-2-methylheptanoic acid is essential for studying their distinct biological activities. Methodologies for their synthesis can be broadly categorized into asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis

A general approach for the enantioselective synthesis of (R)-2-methylalkanoic acids involves the use of chiral auxiliaries. One such method utilizes a chiral imidazolidinone auxiliary.

Experimental Protocol: General Procedure for Enantioselective Synthesis of (R)-2-Methylalkanoic Acids

This protocol is adapted from a general method and would require optimization for the specific synthesis of (R)-2-methylheptanoic acid.

-

Acylation of Chiral Auxiliary: The chiral imidazolidinone auxiliary is acylated with heptanoyl chloride to form the corresponding N-acyl derivative.

-

α-Alkylation: The N-acyl imidazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with an electrophilic methyl source (e.g., methyl iodide) to introduce the methyl group at the α-position. The stereoselectivity of this step is directed by the chiral auxiliary.

-

Hydrolysis: The resulting N-(2-methylheptanoyl)imidazolidinone is hydrolyzed under basic conditions (e.g., with lithium hydroxide) to cleave the chiral auxiliary, yielding (R)-2-methylheptanoic acid and recovering the auxiliary.

Workflow for Asymmetric Synthesis of (R)-2-Methylheptanoic Acid

References

2-Methylheptanoic Acid in the Human Metabolome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylheptanoic acid is a methyl-branched, medium-chain fatty acid present in the human metabolome. Its origins are closely linked to the metabolic activities of the gut microbiota, specifically the catabolism of the branched-chain amino acid isoleucine. While its precise physiological roles and concentration in human tissues and fluids are not yet fully elucidated, its classification as a short-chain fatty acid (SCFA) suggests potential involvement in host-microbiome signaling, immunomodulation, and metabolic regulation. This technical guide provides a comprehensive overview of this compound, including its metabolic origin, potential signaling pathways, and detailed experimental protocols for its analysis in biological samples. Due to a lack of available quantitative data in public databases and literature, this guide emphasizes the methodologies for its detection and quantification to encourage further research into its role in human health and disease.

Introduction

This compound (C8H16O2) is a saturated fatty acid characterized by a seven-carbon chain with a methyl group at the second carbon.[1][2][3] As a branched-chain fatty acid (BCFA), its presence in the human metabolome is primarily attributed to the metabolic activity of the gut microbiome.[4] BCFAs are known products of amino acid fermentation by anaerobic bacteria in the colon. Specifically, this compound is thought to arise from the metabolism of isoleucine.[5][6]

While the biological functions of many straight-chain SCFAs like butyrate, propionate, and acetate are well-studied, the specific roles of BCFAs such as this compound are less understood. However, emerging evidence suggests that BCFAs can influence the composition and function of the gut microbiota and may have roles in host energy metabolism and immune function. Given its structural similarity to other bioactive lipid molecules, this compound is a metabolite of interest for researchers in fields ranging from gut microbiology and metabolic disorders to drug discovery.

Metabolic Pathway: From Isoleucine to this compound

The biosynthesis of this compound is not a primary host metabolic pathway but rather a product of microbial metabolism in the gut. The pathway originates from the dietary branched-chain amino acid (BCAA) isoleucine.

The initial steps of isoleucine catabolism are common to both host and microbial pathways, involving the conversion of isoleucine to 2-methylbutyryl-CoA.[7][8][9][10] In the gut, anaerobic bacteria can further metabolize 2-methylbutyryl-CoA through a chain elongation process, adding acetyl-CoA units to extend the carbon chain. This process, analogous to fatty acid synthesis, can lead to the formation of longer-chain BCFAs, including this compound.

Below is a DOT script representation of the proposed metabolic pathway.

Potential Signaling Pathways

While specific signaling pathways directly activated by this compound have not been extensively studied, its classification as a short-chain fatty acid (SCFA) suggests it may share signaling mechanisms with other well-characterized SCFAs. These mechanisms primarily involve the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

-

G-Protein Coupled Receptor (GPCR) Activation: SCFAs are known ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3).[11][12] Activation of these receptors on various cell types, including enteroendocrine and immune cells, can trigger downstream signaling cascades that influence hormone secretion, immune responses, and gut homeostasis.

-

Histone Deacetylase (HDAC) Inhibition: Some SCFAs, particularly butyrate, are potent inhibitors of HDACs.[4][13] By inhibiting HDACs, SCFAs can modulate gene expression, leading to anti-inflammatory effects and influencing cell differentiation and apoptosis.

The following diagram illustrates the potential signaling pathways for this compound based on known SCFA mechanisms.

Quantitative Data

A comprehensive search of publicly available metabolomics databases (including the Human Metabolome Database) and the scientific literature did not yield specific quantitative data for this compound in human plasma, urine, or feces. The Human Metabolome Database lists its status as "Expected but not Quantified".[1] This suggests that while its presence is anticipated based on metabolic pathways, it may be present at low concentrations or is not commonly targeted in routine metabolomic analyses. The following tables are provided as a template for future studies that successfully quantify this metabolite.

Table 1: Concentration of this compound in Human Plasma/Serum

| Population | Condition | Concentration Range (µM) | Analytical Method | Reference |

| Healthy Adults | Normal | Data not available | ||

| Disease Cohort | [Specify Disease] | Data not available |

Table 2: Concentration of this compound in Human Urine

| Population | Condition | Concentration Range (nmol/mmol creatinine) | Analytical Method | Reference |

| Healthy Adults | Normal | Data not available | ||

| Disease Cohort | [Specify Disease] | Data not available |

Table 3: Concentration of this compound in Human Feces

| Population | Condition | Concentration Range (µg/g wet weight) | Analytical Method | Reference |

| Healthy Adults | Normal | Data not available | ||

| Disease Cohort | [Specify Disease] | Data not available |

Experimental Protocols

The quantification of this compound in biological matrices typically requires extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are detailed protocols adapted from literature for the analysis of short-chain and branched-chain fatty acids.

GC-MS Analysis of this compound in Human Serum/Plasma

This protocol is adapted from methods for short-chain fatty acid analysis and utilizes N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization.[5][6]

5.1.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., D3-2-methylheptanoic acid or a similar stable isotope-labeled branched-chain fatty acid)

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)

-

Pyridine

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Isooctane

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

5.1.2. Sample Preparation and Extraction

-

To 100 µL of serum or plasma, add 10 µL of the internal standard solution.

-

Add 20 µL of 0.5 M NaOH to stabilize the fatty acids.

-

Add 500 µL of methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new glass tube.

-

Acidify the supernatant to pH < 2 with 6 M HCl.

-

Extract the fatty acids by adding 1 mL of isooctane and vortexing for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new tube containing anhydrous sodium sulfate.

-

Repeat the extraction (steps 8-10) and combine the organic layers.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

5.1.3. Derivatization

-

To the dried extract, add 50 µL of MTBSTFA and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature.

5.1.4. GC-MS Analysis

-

GC Column: DB-225ms or similar mid-polar column.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program: Initial temperature of 60°C for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.

-

MS Detection: Electron impact (EI) ionization in selected ion monitoring (SIM) mode. Monitor characteristic ions for the TBDMS derivative of this compound and the internal standard.

LC-MS/MS Analysis of this compound in Human Feces

This protocol is adapted from methods for short-chain fatty acid analysis in fecal samples.

5.2.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., D3-2-methylheptanoic acid)

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

-

Pyridine

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Formic acid

5.2.2. Sample Preparation and Extraction

-

Homogenize a known weight of fecal sample (e.g., 50 mg) in 1 mL of ice-cold phosphate-buffered saline (PBS).

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

To 50 µL of the filtered fecal water, add 10 µL of the internal standard solution.

5.2.3. Derivatization

-

Add 20 µL of 200 mM 3-NPH in 50% ACN.

-

Add 20 µL of 120 mM EDC with 6% pyridine in 50% ACN.

-

Incubate at 40°C for 30 minutes.

-

Quench the reaction by adding 400 µL of 0.1% formic acid in water.

5.2.4. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the derivatized fatty acids.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-product ion transitions for the 3-NPH derivative of this compound and the internal standard.

Workflow and Logical Relationships

The study of this compound in the human metabolome involves a series of interconnected steps, from its origin in the gut to its potential effects on the host. The following diagram illustrates this logical workflow.

Conclusion and Future Directions

This compound is a gut microbiota-derived metabolite with the potential to influence host physiology through signaling pathways common to other short-chain fatty acids. This technical guide has outlined its metabolic origin from isoleucine and provided detailed experimental protocols for its quantification in biological samples. The significant knowledge gap remains the lack of quantitative data for this metabolite in human populations, both in healthy and diseased states.

Future research should focus on:

-

Developing and applying targeted quantitative assays for this compound in large human cohorts to establish reference ranges.

-

Investigating the specific gut microbial species and enzymes responsible for the production of this compound.

-

Elucidating the direct interactions of this compound with host receptors and enzymes to uncover its specific biological functions.

-

Exploring the potential of this compound as a biomarker for gut dysbiosis, inflammatory bowel disease, and other metabolic disorders.

By addressing these research questions, the scientific community can gain a deeper understanding of the role of this and other branched-chain fatty acids in the complex interplay between the gut microbiome and human health.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | C8H16O2 | CID 14475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H16O2 | CID 14475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gsartor.org [gsartor.org]

- 5. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fecalmetabolome.ca [fecalmetabolome.ca]

- 8. fecalmetabolome.ca [fecalmetabolome.ca]

- 9. researchgate.net [researchgate.net]

- 10. Prolonged Impairment of Short-Chain Fatty Acid and L-Isoleucine Biosynthesis in Gut Microbiome in Patients With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational complexity of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylheptanoic Acid (CAS 1188-02-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylheptanoic acid (CAS 1188-02-9), a branched-chain fatty acid with applications in the flavor, fragrance, and pharmaceutical industries. This document consolidates its chemical and physical properties, provides an overview of its synthesis, and details its known applications. While its biological activity is an emerging area of research, this guide touches upon its potential as a building block in the synthesis of therapeutic agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a seven-carbon backbone with a methyl group at the second carbon position. This structure imparts unique properties compared to its straight-chain isomer, heptanoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1188-02-9 | [1][2][3] |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Fatty, sour, waxy, cheesy | [2][5] |

| Boiling Point | 140 °C at 30 mmHg | [5][6] |

| Density | 0.906 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.425 | [5] |

| Flash Point | >110 °C (>230 °F) | [7] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1][2] |

| pKa | 4.82 ± 0.21 (Predicted) | [5] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| FT-IR | Available |

| Mass Spectrometry (MS) | Available |

| Raman | Available |

Synthesis and Experimental Protocols

A common method for the synthesis of this compound is through the decarboxylation of methylamylmalonic acid.[5]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Malonic Ester Synthesis (Illustrative)

This is an illustrative protocol based on standard malonic ester synthesis principles. Researchers should consult peer-reviewed literature for specific, optimized conditions.

-

Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol. The resulting enolate is then alkylated with a primary alkyl halide, for example, 1-bromopentane, to yield diethyl pentylmalonate. A second deprotonation and subsequent alkylation with methyl iodide would then be performed.

-

Hydrolysis: The resulting diethyl methylpentylmalonate is hydrolyzed to the corresponding dicarboxylic acid using an aqueous acid or base, followed by acidification.

-

Decarboxylation: The methylpentylmalonic acid is then heated, causing it to decarboxylate and yield this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Applications

This compound has established applications in several industries:

-

Flavors and Fragrances: It is used as a flavoring agent in food products, imparting fruity, buttery, and nutty notes.[2] It is also utilized in the fragrance industry.[2][3]

-

Pharmaceutical Synthesis: It serves as an intermediate and building block in the synthesis of various drugs.[2] For instance, it has been used in the synthesis of novel isoniazid derivatives with potential antitubercular activity.

-

Other Industrial Uses: It finds application in the production of surfactants and lubricants.[1]

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively characterized in publicly available literature. It is recognized as a medium-chain fatty acid.[5] Its primary role in the context of drug development appears to be as a synthetic intermediate.[2]

Further research is required to elucidate any direct biological effects or interactions with cellular signaling pathways.

Safety and Handling

This compound is considered an irritant to the skin, eyes, and respiratory system.[5][7]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Use in a well-ventilated area or with a fume hood.[7]

-

Eye Protection: Wear chemical safety goggles.[7]

-

Skin Protection: Wear compatible chemical-resistant gloves and protective clothing.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[2][7]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5][7]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Conclusion

This compound is a versatile branched-chain fatty acid with significant applications in the flavor, fragrance, and chemical synthesis sectors. Its well-defined physical and chemical properties make it a valuable compound for various industrial processes. While its direct biological activities are yet to be fully explored, its role as a precursor in the synthesis of potentially bioactive molecules highlights its importance for the drug development community. Adherence to appropriate safety protocols is essential when handling this compound. Further research into its biological effects could unveil new applications in the life sciences.

References

- 1. CAS 1188-02-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-methyl heptanoic acid, 1188-02-9 [thegoodscentscompany.com]

- 4. This compound for synthesis | 1188-02-9 [sigmaaldrich.com]

- 5. 1188-02-9 | CAS DataBase [chemicalbook.com]

- 6. This compound 1188-02-9 | TCI AMERICA [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-Methylheptanoic Acid: Discovery, History, and Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylheptanoic acid, a branched-chain fatty acid with significance in chemical signaling and as a synthetic building block. The document details its historical discovery and synthesis, modern enantioselective synthetic routes, and its natural occurrence. Detailed experimental protocols for its synthesis and analysis are provided, along with quantitative data on its physical properties and presence in natural sources. Furthermore, this guide illustrates key synthetic and biosynthetic pathways using Graphviz diagrams to facilitate a deeper understanding of the chemical and biological processes involving this molecule.

Introduction

This compound is a chiral carboxylic acid belonging to the class of medium-chain fatty acids.[1] Its structure consists of a seven-carbon chain with a methyl group at the α-position. This seemingly simple molecule has garnered interest in various scientific disciplines due to its role as a semiochemical in mammals, its contribution to the flavor and fragrance of various products, and its utility as a chiral synthon in organic chemistry.[2][3][4] This guide aims to be a thorough resource for researchers, covering the fundamental aspects of its discovery, synthesis, and analysis.

Discovery and History

While a definitive singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis falls within the broader historical context of the preparation and characterization of branched-chain carboxylic acids in the early 20th century. The foundational work on the synthesis and optical activity of branched-chain fatty acids was pioneered by researchers like P. A. Levene and R. E. Marker. Their investigations in the 1930s into the relationship between chemical constitution and optical rotation laid the groundwork for understanding compounds like this compound.[5] For instance, they synthesized and resolved a series of methyl-substituted alkanoic acids to study their optical properties.

Later, in the 1940s, Ställberg-Stenhagen contributed significantly to the synthesis of optically active long-chain fatty acids, further refining the methods for preparing and resolving such molecules. These early synthetic efforts were crucial for establishing the structure-property relationships of chiral lipids.

The malonic ester synthesis, a classic method for forming carbon-carbon bonds to produce carboxylic acids, was an early and viable route for the preparation of 2-substituted acids.[6][7][8] This method provided a reliable way to synthesize racemic this compound. The subsequent challenge, which was a significant focus of mid-20th-century organic chemistry, was the resolution of these racemic mixtures to study the properties of the individual enantiomers.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow oily liquid with a characteristic fatty, sour, and waxy odor.[9][10] It is sparingly soluble in water but soluble in organic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [9][11] |

| Molecular Weight | 144.21 g/mol | [9][11] |

| CAS Number | 1188-02-9 | [9][11] |

| Boiling Point | 140 °C at 30 mmHg | [12] |

| Density | 0.906 g/mL at 25 °C | [12] |

| Refractive Index (n20/D) | 1.425 | [12] |

| pKa | ~4.9 | [13] |

Spectroscopic data is essential for the identification and characterization of this compound. Representative data is available in public databases.[14]

Synthesis of this compound

The synthesis of this compound can be achieved through classical methods, yielding a racemic mixture, or via modern asymmetric techniques to produce enantiomerically pure forms.

Historical Method: Malonic Ester Synthesis

The malonic ester synthesis is a robust method for the preparation of substituted acetic acids, including this compound.[6][7][8] The general strategy involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Methyl iodide (CH₃I)

-

1-Bromopentane (CH₃(CH₂)₄Br)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide. Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

First Alkylation (Methylation): To the resulting solution of the enolate, add methyl iodide dropwise. After the addition is complete, reflux the mixture for 2-3 hours.

-

Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide in ethanol. Then, add 1-bromopentane dropwise and reflux the mixture for another 3-4 hours.

-

Hydrolysis and Decarboxylation: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid. Heat the mixture to reflux to hydrolyze the ester groups and effect decarboxylation.

-

Work-up: Cool the mixture and extract with diethyl ether. Wash the ether layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure.

Enantioselective Synthesis using Chiral Auxiliaries

Modern asymmetric synthesis allows for the preparation of specific enantiomers of this compound. One of the most reliable methods employs a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereochemistry of an alkylation reaction.[4][15][16]

Caption: General workflow for the enantioselective synthesis of this compound.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

-

n-Butyllithium (n-BuLi) in hexanes

-

Heptanoyl chloride

-

Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Acylation of the Auxiliary: Dissolve the chiral auxiliary in anhydrous THF at -78°C. Add n-butyllithium dropwise and stir for 15 minutes. Add heptanoyl chloride and allow the reaction to warm to 0°C.

-

Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78°C and add a freshly prepared solution of LDA in THF dropwise. Stir for 30 minutes.

-

Alkylation: Add methyl iodide to the enolate solution at -78°C and stir for several hours, monitoring the reaction by TLC.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Cleavage of the Auxiliary: Dissolve the purified alkylated product in a mixture of THF and water. Cool to 0°C and add an aqueous solution of lithium hydroxide and hydrogen peroxide. Stir until the reaction is complete.

-

Purification: Acidify the reaction mixture and extract the desired enantiomer of this compound. The chiral auxiliary can be recovered from the aqueous layer. The enantiomeric excess of the product can be determined by chiral GC or by converting the acid to a diastereomeric derivative for NMR analysis.

Natural Occurrence and Biological Significance

This compound has been identified as a volatile organic compound in various natural sources, where it often plays a role in chemical communication.

Pheromonal Activity in Mammals

Branched-chain fatty acids are known components of mammalian pheromones.[17][18] this compound has been identified in the glandular secretions of several mammal species, including beavers and sheep, suggesting its role as a semiochemical.

-

Beaver Castoreum: While a comprehensive quantitative analysis of all components is complex, studies of beaver castoreum have identified a wide array of neutral and phenolic compounds.[3][19] The presence of various fatty acids and their derivatives contributes to the unique scent profile used for territorial marking.

-

Sheep Glandular Secretions: Branched-chain fatty acids are significant components of the preorbital and interdigital gland secretions of sheep.[20][21] These secretions are involved in individual recognition and social signaling. While specific concentrations of this compound are not always reported, the presence of a mixture of C6-C9 branched-chain fatty acids is well-documented.

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids in microorganisms and ruminants typically starts from branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[14] These amino acids are converted to their corresponding α-keto acids, which then serve as primers for fatty acid synthesis, leading to the formation of iso- and anteiso-branched-chain fatty acids.

Caption: Simplified biosynthetic pathway of branched-chain fatty acids.

Analytical Methodologies

The analysis of this compound, particularly from complex biological matrices, typically involves chromatographic separation coupled with mass spectrometry.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Materials:

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or isobutyl chloroformate/isobutanol)

-

Internal standard (e.g., a deuterated analog or a similar, non-endogenous branched-chain fatty acid)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Collection and Extraction: Collect the glandular secretion or sample of interest. Extract the sample with dichloromethane.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

Derivatization: To the concentrated extract, add the derivatizing agent and the internal standard. Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the formation of volatile derivatives (e.g., trimethylsilyl esters).

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan range: m/z 40-550.

-

-

-

Data Analysis: Identify the this compound derivative based on its retention time and mass spectrum. Quantify the compound by comparing the peak area of its characteristic ions to that of the internal standard.

Chiral Separation

To analyze the enantiomeric composition of this compound, a chiral stationary phase in gas chromatography is required.[10][22]

Procedure:

-

Derivatization: Derivatize the this compound sample as described in the previous protocol.

-

Chiral GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

-

Data Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Conclusion

This compound, while a structurally simple molecule, possesses a rich history and diverse range of applications and biological relevance. From its early synthesis through classical methods to its modern enantioselective preparation, it serves as an excellent case study in the evolution of organic synthesis. Its role as a semiochemical highlights the intricate world of chemical communication in mammals. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and related branched-chain fatty acids. Future research may further elucidate its specific roles in biological signaling pathways and expand its applications in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Capsaicin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. selleckchem.com [selleckchem.com]

- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. quora.com [quora.com]

- 9. This compound | C8H16O2 | CID 14475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound = 97 1188-02-9 [sigmaaldrich.com]

- 13. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 14. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. york.ac.uk [york.ac.uk]

- 16. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mammalian pheromones; emerging properties and mechanisms of detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pheromone reception in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]